molecular formula C6H9ClO2S B13320537 4-Chlorothiane-4-carboxylic acid

4-Chlorothiane-4-carboxylic acid

Cat. No.: B13320537
M. Wt: 180.65 g/mol
InChI Key: QRAHXMNRAVNXQH-UHFFFAOYSA-N
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Description

4-Chlorothiane-4-carboxylic acid is an organic compound with the molecular formula C6H9ClO2S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, with a chlorine atom and a carboxylic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorothiane-4-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of thiane followed by carboxylation. The chlorination step typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chlorothiane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorothiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorothiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the chlorine atom may participate in halogen bonding or other interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiane: The parent compound without the chlorine and carboxylic acid groups.

    4-Chlorothiane: Lacks the carboxylic acid group.

    Thiane-4-carboxylic acid: Lacks the chlorine atom

Uniqueness

4-Chlorothiane-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the thiane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

4-chlorothiane-4-carboxylic acid

InChI

InChI=1S/C6H9ClO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9)

InChI Key

QRAHXMNRAVNXQH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C(=O)O)Cl

Origin of Product

United States

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